2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide
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Overview
Description
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-chloro-4-fluorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The final step involves the acylation of the piperazine derivative with 3-ethoxypropylamine and acetic anhydride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenol
- Allylamine
- Acetamide
Comparison
Compared to similar compounds, 2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and an acetamide moiety
Properties
IUPAC Name |
2-[1-[(2-chloro-4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-ethoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClFN3O3/c1-2-26-9-3-6-21-17(24)11-16-18(25)22-7-8-23(16)12-13-4-5-14(20)10-15(13)19/h4-5,10,16H,2-3,6-9,11-12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOOWMUMBIBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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